molecular formula C14H26N2O3S B6472706 N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640955-94-6

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472706
CAS No.: 2640955-94-6
M. Wt: 302.44 g/mol
InChI Key: AWXQLGLKIWYPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a tetrahydropyran-4-ylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s structure combines a six-membered piperidine ring with a sulfonamide group linked to a cyclopropane, which may enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-2-1-7-16(11-13)10-12-5-8-19-9-6-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQLGLKIWYPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituent Group Functional Group Heterocyclic Component
This compound Piperidine (Oxan-4-yl)methyl Cyclopropanesulfonamide Tetrahydropyran (oxane)
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Cyclobutane 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl Cyclopropanesulfonamide Pyrrolotriazolopyrazine
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Cyclobutane 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl 2-Cyanoacetamide Pyrrolotriazolopyrazine
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Pyrrolidine (S-configuration) 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl Cyclopropylsulfonyl Pyrrolotriazolopyrazine

Functional and Pharmacological Insights

Core Structure Variations :

  • The piperidine core in the target compound provides a six-membered ring with conformational flexibility, contrasting with the cyclobutane in Compounds 1 and 2 (smaller, strained ring) and the pyrrolidine in Compound 3 (five-membered, S-configuration). Piperidine’s larger ring may enhance binding pocket compatibility in enzymatic targets compared to cyclobutane’s rigidity or pyrrolidine’s compactness .

Functional Group Impact: The cyclopropanesulfonamide in the target compound and Compound 1 is a strong hydrogen-bond acceptor, whereas Compound 2’s 2-cyanoacetamide introduces a nitrile group with distinct electronic and steric properties.

Heterocyclic Substituents :

  • The pyrrolotriazolopyrazine group in Compounds 1–3 is a fused heterocycle likely contributing to π-π stacking or kinase inhibition. By contrast, the target compound’s oxan-4-ylmethyl group lacks aromaticity but may improve aqueous solubility due to the ether oxygen.

Stereochemical Considerations :

  • Compound 3’s (S)-pyrrolidine configuration highlights the role of chirality in target selectivity, a feature absent in the racemic or achiral structures of the other compounds.

Hypothesized Pharmacokinetic Differences

  • Solubility : The oxane group in the target compound may confer higher solubility than the lipophilic pyrrolotriazolopyrazine substituents in Compounds 1–3.
  • Metabolic Stability: Cyclopropanesulfonamide’s resistance to oxidative metabolism could extend half-life compared to Compound 2’s cyanoacetamide, which may undergo hydrolysis.
  • Target Affinity : The bulky pyrrolotriazolopyrazine group in Compounds 1–3 suggests higher affinity for kinases or nucleic acid-binding proteins, whereas the target compound’s simpler substituents might favor GPCRs or transporters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.